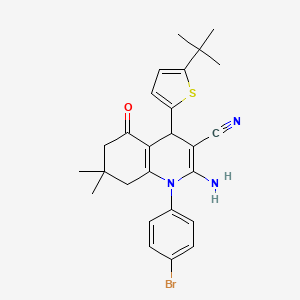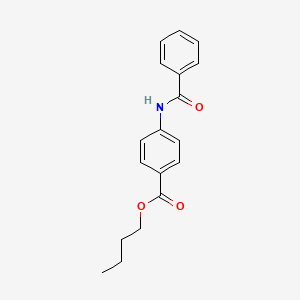![molecular formula C33H27Cl2N3O4S B11542300 N-(2,4-Dichlorophenyl)-4-methyl-N-({N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11542300.png)
N-(2,4-Dichlorophenyl)-4-methyl-N-({N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dichlorophenyl)-4-methyl-N-({N’-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics and in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-4-methyl-N-({N’-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a sulfonyl chloride with an amine.
Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms.
Formation of the hydrazinecarbonyl group: This involves the reaction of hydrazine with a carbonyl compound.
Attachment of the naphthalen-1-ylmethoxy group: This step involves the reaction of a naphthalene derivative with a methoxy group.
Industrial Production Methods
Industrial production of such complex compounds often involves the use of automated synthesizers and reactors to ensure precision and efficiency. The process may include:
Batch processing: Where reactions are carried out in large batches.
Continuous flow processing: Where reactants are continuously fed into the reactor and products are continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazine groups.
Reduction: Reduction reactions can occur at the sulfonamide and dichlorophenyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzene rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
Oxidation products: May include sulfoxides or sulfones.
Reduction products: May include amines or alcohols.
Substitution products: May include halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a potential therapeutic agent, particularly in the treatment of bacterial infections.
Industry: As a component in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,4-Dichlorophenyl)-4-methyl-N-({N’-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves:
Molecular targets: Such as enzymes or receptors in biological systems.
Pathways involved: The compound may interfere with metabolic pathways, leading to the inhibition of bacterial growth or other biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-Dichlorophenyl)-4-methyl-N-({N’-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide: can be compared with other sulfonamides, such as:
Uniqueness
- Structural uniqueness : The presence of the naphthalen-1-ylmethoxy group and the specific arrangement of functional groups make this compound unique.
- Functional uniqueness : The compound may exhibit unique biological or chemical properties due to its specific structure.
Eigenschaften
Molekularformel |
C33H27Cl2N3O4S |
|---|---|
Molekulargewicht |
632.6 g/mol |
IUPAC-Name |
2-(2,4-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C33H27Cl2N3O4S/c1-23-9-16-29(17-10-23)43(40,41)38(32-18-13-27(34)19-31(32)35)21-33(39)37-36-20-24-11-14-28(15-12-24)42-22-26-7-4-6-25-5-2-3-8-30(25)26/h2-20H,21-22H2,1H3,(H,37,39)/b36-20+ |
InChI-Schlüssel |
SUTBUTKZRIQICO-ZSNJKBEMSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542218.png)
![2-hydroxy-N'-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide](/img/structure/B11542222.png)
![2-(benzyloxy)-N'-[(E)-(2-bromophenyl)methylidene]benzohydrazide](/img/structure/B11542243.png)

![propan-2-yl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B11542252.png)
![3-(4-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11542264.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11542271.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11542275.png)
![5-(4-tert-butylphenyl)-3-{[(4-iodophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11542284.png)

![2-chloroethyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11542306.png)
![2-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542310.png)

